molecular formula C8H14Cl2F3N2O2P B12798150 2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 57165-71-6

2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B12798150
CAS No.: 57165-71-6
M. Wt: 329.08 g/mol
InChI Key: KJCIGHRTQNBIGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with bis(2-chloroethyl)amine in the presence of a base. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include active metabolites like 4-hydroxycyclophosphamide and carboxyphosphamide, which are crucial for the compound’s therapeutic effects .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by cross-linking DNA, leading to strand breakage and inhibition of DNA replication. This action is facilitated by its active metabolites, which form covalent bonds with DNA. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its specific activation pathway and the formation of distinct active metabolites. This results in a different therapeutic profile and side effect spectrum compared to other similar compounds .

Properties

CAS No.

57165-71-6

Molecular Formula

C8H14Cl2F3N2O2P

Molecular Weight

329.08 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-6-(trifluoromethyl)-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C8H14Cl2F3N2O2P/c9-2-5-15(6-3-10)18(16)14-4-1-7(17-18)8(11,12)13/h7H,1-6H2,(H,14,16)

InChI Key

KJCIGHRTQNBIGS-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(OC1C(F)(F)F)N(CCCl)CCCl

Origin of Product

United States

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